molecular formula C28H46N4O2 B159134 A-1 Nipecotamide CAS No. 10059-97-9

A-1 Nipecotamide

Cat. No.: B159134
CAS No.: 10059-97-9
M. Wt: 470.7 g/mol
InChI Key: UYTJVLIRSXKFPI-UHFFFAOYSA-N
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Description

alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene: is a complex organic compound known for its unique structure and diverse applications. This compound features a xylene core substituted with two piperidine rings, each bearing a diethylcarbamoyl group. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene typically involves multiple steps:

    Formation of the Piperidine Rings: The initial step involves the synthesis of piperidine rings. This can be achieved through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Introduction of Diethylcarbamoyl Groups: The piperidine rings are then functionalized with diethylcarbamoyl groups. This is usually done by reacting the piperidine with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Attachment to the Xylene Core: The final step involves the attachment of the functionalized piperidine rings to the xylene core. This can be achieved through a nucleophilic substitution reaction, where the piperidine rings displace halogen atoms on a halogenated xylene derivative.

Industrial Production Methods

In an industrial setting, the production of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the diethylcarbamoyl groups, converting them into amines. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The xylene core can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene involves its interaction with specific molecular targets. The diethylcarbamoyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The piperidine rings can interact with cell membranes, affecting their fluidity and permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    alpha,alpha’-Bis(3-(N,N-dimethylcarbamoyl)piperidino)-4-xylene: Similar structure but with dimethylcarbamoyl groups instead of diethylcarbamoyl groups.

    alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)pyrrolidino)-4-xylene: Similar structure but with pyrrolidine rings instead of piperidine rings.

    alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)morpholino)-4-xylene: Similar structure but with morpholine rings instead of piperidine rings.

Uniqueness

The uniqueness of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene lies in its specific combination of functional groups and ring structures. The presence of diethylcarbamoyl groups enhances its ability to form hydrogen bonds, while the piperidine rings provide a rigid framework that can interact with various molecular targets. This combination of features makes it a versatile compound with diverse applications in scientific research and industry.

Properties

CAS No.

10059-97-9

Molecular Formula

C28H46N4O2

Molecular Weight

470.7 g/mol

IUPAC Name

1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide

InChI

InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3

InChI Key

UYTJVLIRSXKFPI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC

Related CAS

2128-88-3 (di-hydrobromide)

Synonyms

A-1 nipecotamide
A-1C nipecotamide
alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene
alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide
alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene
BDCPX
GT-12

Origin of Product

United States

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